7-Methoxy-1-naphthaldehyde
Overview
Description
7-Methoxy-1-naphthaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a methoxy group attached to the first position of a naphthalene ring, which is a two-ring aromatic hydrocarbon. This structural feature imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored through various methods. One approach involves the condensation of 4-methoxy-2,6-dimethylbenzaldehyde with Meldrum's acid, followed by flash vacuum pyrolysis of the condensation product. This method has been shown to yield 7-methoxy-5-methyl-2-naphthol, a precursor to 1-carboxylic acid derivatives, which are important intercalating moieties in certain antibiotics .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied. For instance, the crystal structure of a triarylimine derivative reveals a congested inner-molecular situation that leads to a largely rigid molecular conformation. This rigidity allows for the exposure of three aromatic planes outside the molecular core, which permits π-π stacking interactions to stabilize the molecule, in contrast to the weaker non-classical hydrogen bondings found in some precursor diaryl ketone compounds . Another derivative, a Schiff base, exhibits a π-conjugated system that is essentially planar, with an intramolecular O—H⋯N hydrogen bond contributing to the stability of the crystal packing through van der Waals forces .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives is influenced by the substituents and the overall molecular structure. The presence of the methoxy group and other substituents can facilitate various chemical reactions, such as condensation and tautomerization, which are essential in the synthesis of complex organic molecules. For example, the Schiff base derivative of this compound has been found to be a potent chiral catalyst in the addition reactions of dialkylzinc compounds with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structures. The rigid conformation of some derivatives limits their conformational flexibility, which can affect their solubility, melting points, and reactivity. The non-covalent bonding interactions, such as π-π stacking and hydrogen bonding, play a significant role in the stability and reactivity of these compounds. These properties are crucial when considering the compound for use in various applications, including catalysis and pharmaceutical synthesis .
Scientific Research Applications
Proton Transfer and Deprotonation Studies
A study on naphthaldehydes, including a Mannich base, explored their potential tautomerism. Specifically, 4-hydroxy-1-naphthaldehyde showed concentration-dependent deprotonation in methanol and acetonitrile, demonstrating the compound's relevance in proton transfer and tautomerism studies (Manolova et al., 2015).
Synthesis of Bioactive Thiosemicarbazones
Thiosemicarbazones derived from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized, showing significant anti-inflammatory activity. This highlights the use of naphthaldehydes in synthesizing compounds with potential biological applications (Subhashree et al., 2017).
Anti-Proliferative Properties in Cancer Research
Research involving the reaction of 7‑methoxy-2-naphthol with aromatic aldehydes to create 1H-benzo[f]chromene-2-carbothioamide derivatives showed strong cytotoxic activities against various cancer cell lines. This suggests the role of naphthaldehyde derivatives in developing anti-cancer agents (Fouda et al., 2021).
Structural and Energetic Studies
A study focusing on the energetic and structural properties of hydroxy and methoxy naphthaldehyde derivatives provided insights into their enthalpies, entropies, and Gibbs energies of sublimation and formation. This research is crucial for understanding the thermodynamic properties of these compounds (Amaral et al., 2015).
Sensor Development in Supramolecular Chemistry
2-Hydroxy-1-naphthaldehyde has been used as a functionalized fluorescent backbone for creating various chemosensors. Its ability to act as a hydrogen bond donor and acceptor makes it a valuable compound in sensor development for detecting different ions and molecules (Das & Goswami, 2017).
Anti-Microbial and Anti-Viral Research
Naphthaldehyde derivatives have shown promising results in anti-microbial and anti-viral studies. For example, certain derivatives exhibited high anti-tobacco mosaic virus activity, suggesting their potential in plant virus inhibition and related applications (Wang et al., 2019).
Synthesis Methodologies
Studies on green chemistry approaches to synthesize naphthaldehyde derivatives like 2-ethoxy-1-naphthaldehyde demonstrate the interest in developing environmentally friendly methods for preparing these compounds (Yan-ming, 2012).
Fluorescence Sensing
Research on the use of 2-hydroxy-1-naphthaldehyde as a chemosensor for ions such as Al3+ and CN- highlights its utility in fluorescence sensing applications, demonstrating the compound's versatility in detecting various analytes (Liu et al., 2012).
Safety and Hazards
The safety data sheet for 7-Methoxy-1-naphthaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that aldehydes like 7-methoxy-1-naphthaldehyde often interact with proteins and nucleic acids, altering their structure and function .
Mode of Action
This compound, like other aldehydes, can form Schiff bases by reacting with amino groups present in proteins and nucleic acids . This reaction can lead to changes in the structure and function of these biomolecules, potentially affecting cellular processes .
Biochemical Pathways
The compound’s ability to form schiff bases suggests it could impact a variety of pathways involving proteins and nucleic acids .
Pharmacokinetics
Its physicochemical properties suggest it could be well-absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Its ability to form schiff bases with proteins and nucleic acids suggests it could alter cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the formation of Schiff bases is pH-dependent, suggesting that changes in pH could affect the compound’s reactivity .
properties
IUPAC Name |
7-methoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUFXRPFJPXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578310 | |
Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-55-0 | |
Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Methoxy-1-naphthaldehyde a useful tool in studying aldehyde dehydrogenase (ALDH)?
A: this compound (MONAL-71) is a fluorogenic compound that acts as a substrate for certain ALDH isoenzymes. [, ] This means that when MONAL-71 is oxidized by ALDH, it produces a fluorescent signal that can be easily measured. This property allows researchers to:
- Quantify ALDH activity: By measuring the fluorescence, researchers can determine the rate of MONAL-71 oxidation, which directly correlates to the activity of the specific ALDH isoenzyme present. [, ]
- Differentiate ALDH isoenzymes: While both MONAL-71 and its isomer 6-methoxy-2-naphthaldehyde (MONAL-62) are good substrates for class I ALDH, only MONAL-62 is efficiently oxidized by class III ALDH. [] This substrate specificity enables researchers to differentiate between these isoenzymes in complex biological samples like tissue homogenates.
Q2: What are the potential implications of using MONAL-71 in cancer research?
A: The provided research papers highlight the potential of MONAL-71 in cancer research, particularly regarding oxazaphosphorine chemotherapy (like cyclophosphamide). []
- Tumor marker: Studies have shown significant differences in ALDH activity, specifically class I ALDH which effectively utilizes MONAL-71 as a substrate, between malignant and non-malignant tissues. [] This suggests that ALDH activity, measurable using MONAL-71, could potentially serve as a tumor marker.
- Chemotherapy response prediction: Since ALDH plays a role in detoxifying cyclophosphamide, the ability to assess ALDH activity using MONAL-71 could help predict a patient's response to this type of chemotherapy. [] Lower ALDH activity in tumors might suggest increased sensitivity to oxazaphosphorine treatment.
- Wierzchowski J, et al. Aldehyde dehydrogenase isoenzymes in tumours--assay with possible prognostic value for oxazaphosphorine chemotherapy. Eur J Biochem. 1998 Jan 15;251(1-2):68-74.
- Marchitti SA, et al. Fluorimetric detection of aldehyde dehydrogenase activity in human blood, saliva, and organ biopsies and kinetic differentiation between class I and class III isozymes. Anal Biochem. 1996 Oct 15;240(2):185-92.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.